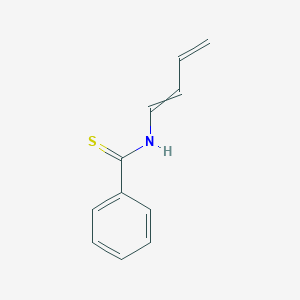
N-buta-1,3-dienylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-buta-1,3-dienylbenzenecarbothioamide, also known as NBC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBC is a thioamide derivative of 1,3-butadiene and benzene, and its unique structure makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that play a role in cancer cell growth and inflammation. N-buta-1,3-dienylbenzenecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, and this may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-buta-1,3-dienylbenzenecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and this may contribute to its anti-cancer effects. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been shown to reduce the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-buta-1,3-dienylbenzenecarbothioamide is its unique structure, which makes it a promising candidate for various research studies. Additionally, N-buta-1,3-dienylbenzenecarbothioamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of N-buta-1,3-dienylbenzenecarbothioamide is its potential toxicity, as it has been shown to have cytotoxic effects on certain cells. Therefore, caution must be exercised when working with N-buta-1,3-dienylbenzenecarbothioamide in the laboratory.
Direcciones Futuras
There are several future directions for research on N-buta-1,3-dienylbenzenecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases, particularly cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-buta-1,3-dienylbenzenecarbothioamide and to identify potential targets for its activity. Finally, the development of new synthetic methods for N-buta-1,3-dienylbenzenecarbothioamide may lead to the discovery of new compounds with similar structures and potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-buta-1,3-dienylbenzenecarbothioamide involves the reaction of 1,3-butadiene with benzene carbothioamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting compound is purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-buta-1,3-dienylbenzenecarbothioamide has been found to have various applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-buta-1,3-dienylbenzenecarbothioamide has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
Número CAS |
170937-98-1 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
N-buta-1,3-dienylbenzenecarbothioamide |
InChI |
InChI=1S/C11H11NS/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2-9H,1H2,(H,12,13) |
Clave InChI |
BOFQEACMHOVKHH-UHFFFAOYSA-N |
SMILES |
C=CC=CNC(=S)C1=CC=CC=C1 |
SMILES canónico |
C=CC=CNC(=S)C1=CC=CC=C1 |
Sinónimos |
Benzenecarbothioamide, N-1,3-butadienyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



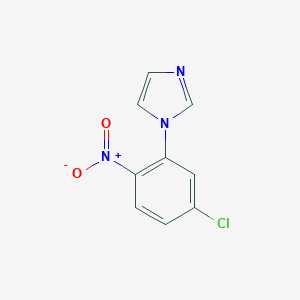
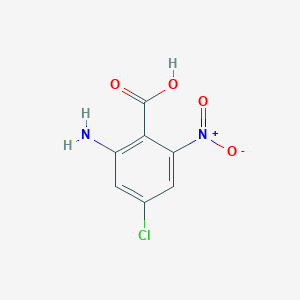
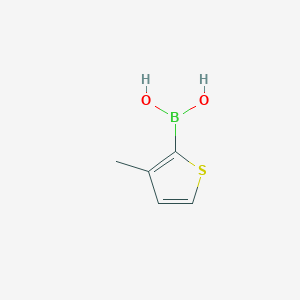
![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
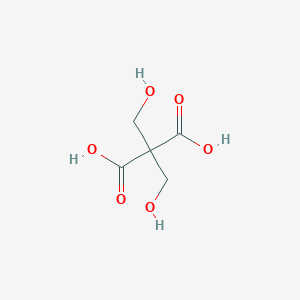

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)
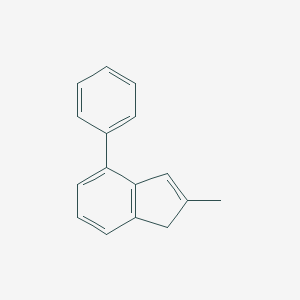
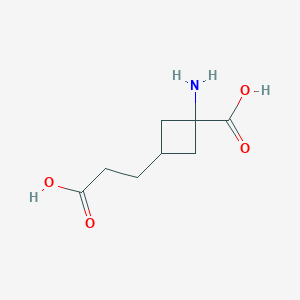
![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)
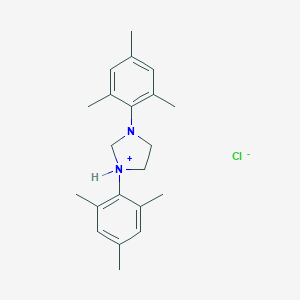
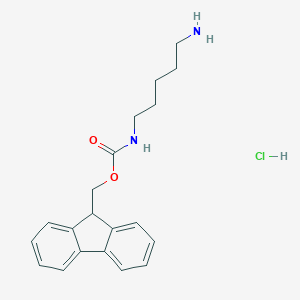
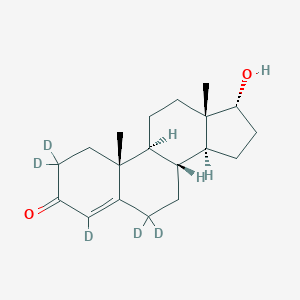
![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)